5-acetyl-10-bromo-5H-dibenz[b,f]azepine 5-acetyl-10-bromo-5H-dibenz[b,f]azepine
Brand Name: Vulcanchem
CAS No.: 28941-65-3
VCID: VC14065340
InChI: InChI=1S/C16H12BrNO/c1-11(19)18-15-8-4-2-6-12(15)10-14(17)13-7-3-5-9-16(13)18/h2-10H,1H3
SMILES:
Molecular Formula: C16H12BrNO
Molecular Weight: 314.18 g/mol

5-acetyl-10-bromo-5H-dibenz[b,f]azepine

CAS No.: 28941-65-3

Cat. No.: VC14065340

Molecular Formula: C16H12BrNO

Molecular Weight: 314.18 g/mol

* For research use only. Not for human or veterinary use.

5-acetyl-10-bromo-5H-dibenz[b,f]azepine - 28941-65-3

Specification

CAS No. 28941-65-3
Molecular Formula C16H12BrNO
Molecular Weight 314.18 g/mol
IUPAC Name 1-(5-bromobenzo[b][1]benzazepin-11-yl)ethanone
Standard InChI InChI=1S/C16H12BrNO/c1-11(19)18-15-8-4-2-6-12(15)10-14(17)13-7-3-5-9-16(13)18/h2-10H,1H3
Standard InChI Key RFLOWQIDXYCARJ-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1C2=CC=CC=C2C=C(C3=CC=CC=C31)Br

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₆H₁₄BrNO, with a molecular weight of 314.18–316.19 g/mol . Key structural attributes include:

  • A dibenzazepine core (two benzene rings fused to a seven-membered azepine ring).

  • A bromine atom at the 10-position and an acetyl group at the 5-position.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number28941-65-3 / 34300-42-0
Exact Mass315.026 g/mol
Polar Surface Area (PSA)20.3 Ų
LogP4.43
SolubilitySlightly soluble in DMSO

Spectral Data

  • ¹H NMR: Peaks correspond to aromatic protons (δ 6.8–7.5 ppm), acetyl methyl (δ 2.5 ppm), and azepine NH (δ 3.1 ppm) .

  • Mass Spectrometry: Major fragments at m/z 315 (M⁺), 273 (M⁺ – acetyl), and 194 (dibenzazepine core) .

Synthesis and Optimization

Industrial-Scale Synthesis

The most efficient route, detailed in CN101423496B , involves:

  • Reactant: 10,11-Dibromoiminodibenzyl.

  • Reagents: Potassium hydroxide (KOH) or potassium methoxide (KOCH₃).

  • Solvent System: Methanol-toluene/xylene (1:0.5–10 ratio).

  • Conditions: Reflux at 50–100°C for 6–8 hours.

  • Yield: 80–84% .

This method outperforms older protocols (e.g., using sodium methoxide), which required 16–40 hours and yielded ≤65% .

Table 2: Synthetic Comparison

MethodCatalystTime (h)Yield (%)
KOH/KOCH₃ in MeOH-tolueneKOH6–880–84
NaOCH₃ in MeOHNaOCH₃16–2061–66

Mechanistic Insights

The reaction proceeds via nucleophilic substitution, where the alkoxide displaces bromine, followed by acetyl group stabilization through resonance .

Reactivity and Derivative Formation

Michael Addition and Cycloaddition

Treatment with potassium t-butoxide generates a reactive dihydroazepine intermediate, which undergoes:

  • Michael Addition: With N-methylpyrrole or imidazole, yielding adducts (e.g., 10-(2-N-methylpyrrolyl)-5H-dibenzazepine) .

  • Diels-Alder/Retro-Diels-Alder Reactions: Forming fused heterocycles (e.g., 8H-pyrrolo[3,4-d]dibenzazepine) .

Table 3: Reaction Outcomes

SubstrateProductYield (%)
N-MethylpyrroleMichael adduct + Cycloadduct60–75
Imidazole10-(1-Imidazolyl)-5H-dibenzazepine70

Functionalization Pathways

  • Bromine Substitution: Facilitates Suzuki couplings for aryl group introduction .

  • Acetyl Hydrolysis: Yields 10-bromo-5H-dibenzazepine, a precursor for carbamazepine analogs .

Applications in Pharmaceutical Chemistry

Role in Carbamazepine Synthesis

5-Acetyl-10-bromo-5H-dibenzazepine is a key intermediate in synthesizing 10-bromocarbamazepine, a documented impurity in anticonvulsant production . Strict control of this impurity (<0.1%) is mandated due to potential carcinogenicity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator